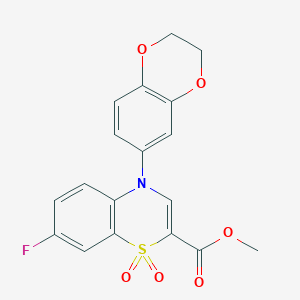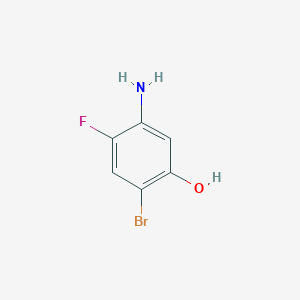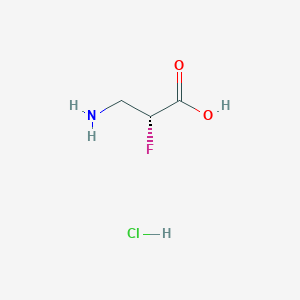
2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine is an organic compound with the molecular formula C6H3BrF3N2O It is a pyrazine derivative that contains a bromine atom and a trifluoroethoxy group
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of oxazoline and thiazoline derivatives , which are known to have insecticidal and acaricidal properties .
Mode of Action
Based on its use in the synthesis of oxazoline and thiazoline derivatives , it can be inferred that it may interact with its targets by donating its bromine atom during the synthesis process. This could result in changes to the target molecules, potentially altering their function.
Biochemical Pathways
Given its use in the synthesis of insecticides and acaricides , it may be involved in pathways related to the nervous system of insects and mites.
Result of Action
Its use in the synthesis of insecticides and acaricides suggests that it may contribute to the disruption of normal physiological processes in insects and mites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine typically involves the bromination of 5-(2,2,2-trifluoroethoxy)pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-(2,2,2-trifluoroethoxy)pyrazine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazines with various functional groups.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of 5-(2,2,2-trifluoroethoxy)pyrazine.
Scientific Research Applications
2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyrazine
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
Uniqueness
2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine is unique due to the presence of both a bromine atom and a trifluoroethoxy group on the pyrazine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-bromo-5-(2,2,2-trifluoroethoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-12-5(2-11-4)13-3-6(8,9)10/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKUFKCVEFPKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/new.no-structure.jpg)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2746944.png)
![Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate](/img/structure/B2746945.png)


![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide](/img/structure/B2746949.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(tert-butyl)acetamide](/img/structure/B2746953.png)
![4-[(4-Methylpyrazol-1-yl)methyl]-1-prop-2-ynylpiperidine](/img/structure/B2746955.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2746961.png)
